3-(trimethoxymethyl)-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Trimethoxymethyl)-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a biphenyl core with a trimethoxymethyl group attached to one of the phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(trimethoxymethyl)-1,1’-biphenyl can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. In this reaction, a boronic acid derivative of biphenyl is coupled with a trimethoxymethyl halide in the presence of a palladium catalyst and a base . The reaction is typically carried out under mild conditions, making it suitable for the synthesis of various biphenyl derivatives.
Industrial Production Methods: Industrial production of 3-(trimethoxymethyl)-1,1’-biphenyl may involve large-scale Suzuki-Miyaura coupling reactions. The process would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve high yields and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-(Trimethoxymethyl)-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the biphenyl core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., Br2, Cl2) or nitrating agents (e.g., HNO3/H2SO4).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or nitro groups onto the biphenyl core.
Scientific Research Applications
3-(Trimethoxymethyl)-1,1’-biphenyl has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of biological systems and interactions due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-(trimethoxymethyl)-1,1’-biphenyl involves its interaction with molecular targets and pathways within a given system. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can alter its structure and function. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes and signaling pathways .
Comparison with Similar Compounds
3-(Trimethoxysilyl)propyl methacrylate: Another compound with a trimethoxy group, used in polymer chemistry.
Trimethoxysilane: A related organosilicon compound used in the preparation of silicone materials.
Uniqueness: 3-(Trimethoxymethyl)-1,1’-biphenyl is unique due to its biphenyl core and trimethoxymethyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in organic synthesis and materials science.
Properties
CAS No. |
1627738-20-8 |
---|---|
Molecular Formula |
C16H18O3 |
Molecular Weight |
258.31 g/mol |
IUPAC Name |
1-phenyl-3-(trimethoxymethyl)benzene |
InChI |
InChI=1S/C16H18O3/c1-17-16(18-2,19-3)15-11-7-10-14(12-15)13-8-5-4-6-9-13/h4-12H,1-3H3 |
InChI Key |
SJQNPJHSLICZMB-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1=CC=CC(=C1)C2=CC=CC=C2)(OC)OC |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.